Atipamezole hydrochloride

Descripción general

Descripción

Atipamezole hydrochloride is a synthetic α2 adrenoceptor antagonist . It is used to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs . It has also been researched as a potential anti-Parkinsonian drug for humans .

Molecular Structure Analysis

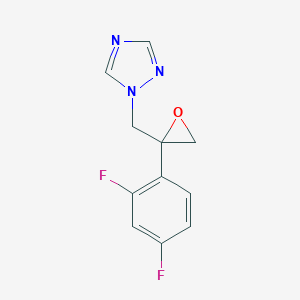

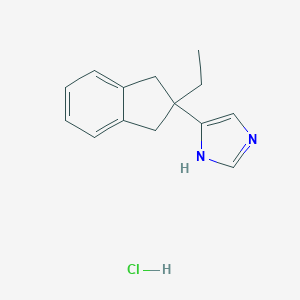

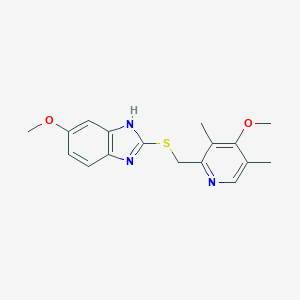

Atipamezole hydrochloride has a molecular formula of C14H17ClN2 . Its average mass is 248.751 Da and its monoisotopic mass is 248.108032 Da .

Chemical Reactions Analysis

Atipamezole hydrochloride is metabolized in the body. The metabolism is species-specific. In rats, it is metabolized by cytochrome P450, while in humans, it is metabolized by UDP-glucuronosyltransferase 2B10 and 1A4 .

Aplicaciones Científicas De Investigación

Veterinary Medicine: Reversal Agent for Sedation

Atipamezole hydrochloride is widely used in veterinary medicine as a reversal agent to counteract the effects of sedatives like dexmedetomidine and medetomidine in dogs . It is particularly effective due to its high specificity for α2-adrenergic receptors, which allows for a rapid reversal of sedation, usually within 5 to 10 minutes .

Neuroscience: Modulation of Nociceptive Transmission

In neuroscience research, atipamezole has been studied for its role in modulating nociceptive transmission during conditions like chemotherapy-induced peripheral neuropathy (CIPN). It has been shown to reverse behavioral signs of CIPN in animal models, suggesting a potential therapeutic application for managing pain .

Cardiovascular Studies: Hemodynamic Effects

Atipamezole hydrochloride has been investigated for its cardiovascular effects, particularly in reversing the hemodynamic changes induced by sedatives. It can effectively reverse reductions in blood pressure and heart rate caused by dexmedetomidine, making it valuable in critical care settings .

Pharmacokinetics Research: Species-Specific Metabolism

Research into the pharmacokinetics of atipamezole has revealed species-specific differences in metabolism. Studies have utilized physiologically based pharmacokinetic modeling to understand these differences, which are crucial for drug development and dosing considerations .

Receptor Studies: α2-Adrenergic Antagonism

Atipamezole’s action as an α2-adrenergic receptor antagonist has been the subject of receptor studies. Its high selectivity means it does not affect other receptor types, such as histaminergic or dopaminergic receptors, which is important for targeted therapies .

Clinical Trials: Anti-Parkinsonian Potential

While primarily used in veterinary medicine, atipamezole has also undergone clinical trials as a potential anti-Parkinsonian drug for humans. Its ability to enhance cognitive performance in rat models of Parkinson’s disease suggests possible human applications .

Veterinary Medicine: Off-Label Uses

Beyond its approved use for dogs, atipamezole is used off-label for a variety of animals, including cats, rabbits, and farm animals. Its versatility in veterinary medicine extends to zoo animals, demonstrating its broad therapeutic potential .

Neuropharmacology: Chemotherapy-Induced Neuropathy

Atipamezole has been explored for its effects on noradrenergic inhibition of nociceptive transmission during CIPN. The drug’s ability to modulate this process provides insights into the central mechanisms underlying CIPN and offers a potential avenue for treatment .

Mecanismo De Acción

Target of Action

Atipamezole hydrochloride is a synthetic α2-adrenergic antagonist . Its primary targets are the α2-adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

Atipamezole hydrochloride works by competitively inhibiting α2-adrenergic receptors . This means that it competes with the sedative for α2-adrenergic receptors and displaces them . This competitive inhibition results in the reversal of the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs .

Biochemical Pathways

The α2-adrenergic receptor, which atipamezole targets, is involved in the processing of amyloid precursor protein . This suggests a potential therapeutic target for Alzheimer’s disease .

Pharmacokinetics

It is known that atipamezole has a rapid onset, reversing the decreased heart rate caused by sedation within three minutes .

Result of Action

The molecular and cellular effects of Atipamezole hydrochloride’s action primarily involve the reversal of the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs .

Action Environment

It is worth noting that while atipamezole is only licensed for dogs and for intramuscular use, it has been used intravenously, as well as in cats and other animals .

Safety and Hazards

Atipamezole hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion, inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .

Propiedades

IUPAC Name |

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCVCJAQMHDWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048583 | |

| Record name | Atipamezole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atipamezole hydrochloride | |

CAS RN |

104075-48-1 | |

| Record name | 1H-Imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104075-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atipamezole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104075481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atipamezole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPAMEZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4279571X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does atipamezole hydrochloride interact with its target and what are the downstream effects?

A1: Atipamezole hydrochloride acts as a potent and selective α2-adrenergic receptor antagonist. [, , , , , ] This means it binds to α2-adrenergic receptors, blocking the actions of agonists like medetomidine and xylazine. By antagonizing these receptors, atipamezole reverses the effects of α2-agonists, which include sedation, analgesia, and cardiovascular depression. [, , , , , , , ] For instance, it can increase plasma norepinephrine concentration by fivefold after intravenous administration. []

Q2: Can you provide the structural characterization of atipamezole hydrochloride?

A2: While the provided abstracts don't detail the molecular formula, weight, or spectroscopic data, one study focuses on the crystal and molecular structure of atipamezole base and atipamezole hydrochloride. [] This suggests that further research on this specific paper could provide the required structural information.

Q3: What is the in vitro and in vivo efficacy of atipamezole hydrochloride?

A4: While the provided abstracts don't elaborate on specific in vitro cell-based assays, they highlight the efficacy of atipamezole hydrochloride in reversing the effects of α2-agonists in various animal models, including raccoons [], dogs [], calves [], impalas [], nyalas [], elephants [], moose [], and red deer. [] These studies highlight its efficacy in reversing sedation and other physiological effects induced by α2-agonists in a range of species.

Q4: What drug delivery and targeting strategies are being investigated for atipamezole hydrochloride?

A6: One study investigated buccal delivery of atipamezole hydrochloride in humans, demonstrating its potential as a non-invasive route of administration. [] This delivery method takes advantage of the drug's good absorption through the oral mucosa. []

Q5: Is there any information on the environmental impact and degradation of atipamezole hydrochloride?

A5: The provided abstracts do not discuss the environmental impact or degradation of atipamezole hydrochloride. This highlights a potential area for further research, especially considering its use in wildlife immobilization and potential release into the environment.

Q6: What is known about the dissolution and solubility of atipamezole hydrochloride?

A9: One study characterizes the physicochemical characteristics of atipamezole hydrochloride, which might include information on dissolution and solubility. [] This suggests that further investigation into this specific research paper might yield the desired information.

Q7: What is the historical context and what are the milestones in research related to atipamezole hydrochloride?

A11: While the provided abstracts don't offer a historical overview, a 2002 survey in Quebec highlights the early perceptions and adoption of medetomidine and atipamezole in veterinary practice. [] This survey reveals the initial hesitations and the need for further education on these drugs, marking a specific point in the timeline of atipamezole research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)